GST Reversible Inhibition: 2‑GSCA Exhibits 5‑ to 50‑Fold Higher Potency Than Caffeic Acid Across Rat Isoenzymes
In a direct head‑to‑head comparison using purified rat GST isoenzymes and CDNB as substrate, 2‑S‑glutathionylcaffeic acid (2‑GSCA) inhibited GST 3‑3 with an I50 of 7.1 µM, whereas caffeic acid required 360 µM—a 51‑fold difference. For GST 1‑1, the I50 of 2‑GSCA was 13 µM versus >640 µM for caffeic acid (>49‑fold). Similar differentials were observed for GST 4‑4 (26 µM vs. 58 µM; 2.2‑fold) and GST 7‑7 (36 µM vs. 470 µM; 13‑fold) [1].
| Evidence Dimension | Reversible GST inhibition potency (I50, µM) |
|---|---|
| Target Compound Data | GST 3‑3: 7.1 µM; GST 1‑1: 13 µM; GST 4‑4: 26 µM; GST 7‑7: 36 µM; GST 2‑2: >125 µM |
| Comparator Or Baseline | Caffeic acid: GST 3‑3: 360 µM; GST 1‑1: >640 µM; GST 4‑4: 58 µM; GST 7‑7: 470 µM; GST 2‑2: >640 µM |
| Quantified Difference | 2‑GSCA is 2.2‑fold (GST 4‑4) to >49‑fold (GST 1‑1) more potent than caffeic acid; GST 3‑3 shows a 51‑fold potency difference. |
| Conditions | In vitro; purified rat GST isoenzymes (alpha, mu, pi classes); substrate: 1‑chloro‑2,4‑dinitrobenzene (CDNB); 37 °C. |
Why This Matters
For experiments requiring potent, titratable GST inhibition without the confounding factor of irreversible inactivation, 2‑GSCA provides sub‑micromolar to low‑micromolar potency that caffeic acid cannot achieve.
- [1] Ploemen JH, et al. Food Chem Toxicol. 1993;31(7):475-82. PMID:8340025. View Source
